
Hdac4-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac4-IN-1 is a compound that inhibits histone deacetylase 4 (HDAC4), an enzyme involved in the removal of acetyl groups from histone proteins. This process is crucial for the regulation of gene expression and chromatin structure. HDAC4 belongs to the class IIa family of histone deacetylases, which play significant roles in various cellular processes, including development, differentiation, and disease progression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hdac4-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of cyanoacrylates, which form transient covalent bonds with cysteine residues in HDAC4 . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography, is also essential to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Hdac4-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deacetylated products. Substitution reactions can result in the formation of various functionalized derivatives of this compound.
Applications De Recherche Scientifique
Hdac4-IN-1 has numerous scientific research applications, including:
Mécanisme D'action
Hdac4-IN-1 exerts its effects by inhibiting the deacetylase activity of HDAC4. This inhibition prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression . The molecular targets of this compound include the zinc-dependent catalytic domain of HDAC4, which is essential for its enzymatic activity . The pathways involved in the mechanism of action include the regulation of transcription factors and the modulation of chromatin remodeling complexes .
Comparaison Avec Des Composés Similaires
Hdac4-IN-1 is unique compared to other HDAC inhibitors due to its specificity for HDAC4 and its reversible covalent binding mechanism . Similar compounds include:
SAHA (Vorinostat): A pan-HDAC inhibitor with broad specificity for multiple HDAC isoforms.
Trichostatin A: A potent HDAC inhibitor with activity against class I and II HDACs.
Romidepsin: A selective inhibitor of class I HDACs, used in the treatment of certain cancers.
This compound’s specificity for HDAC4 and its unique binding mechanism make it a valuable tool for studying the role of HDAC4 in various biological processes and for developing targeted therapies.
Propriétés
Formule moléculaire |
C16H19F3N4O2 |
|---|---|
Poids moléculaire |
356.34 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C16H19F3N4O2/c1-3-23(4-2)10-9-20-14(24)12-7-5-11(6-8-12)13-21-15(25-22-13)16(17,18)19/h5-8H,3-4,9-10H2,1-2H3,(H,20,24) |
Clé InChI |
PZAVITOFPPUOOH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



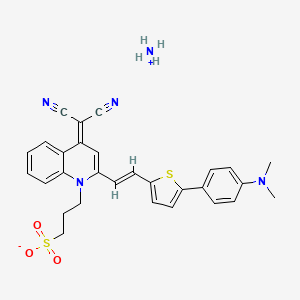

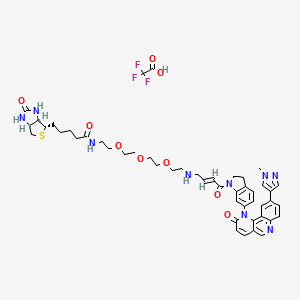
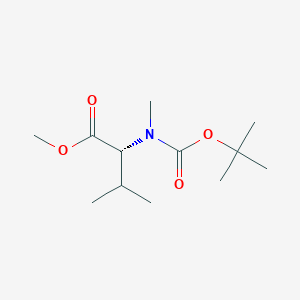
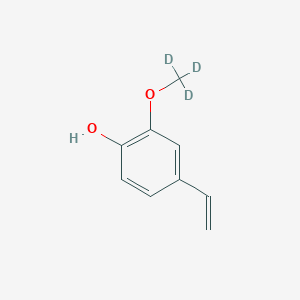
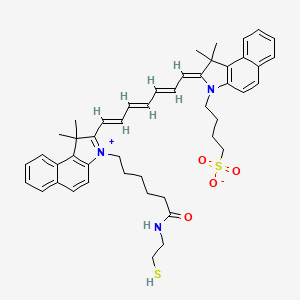
![N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide](/img/structure/B15137763.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)

![N-[(E)-[4-[2-(4-ethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B15137778.png)

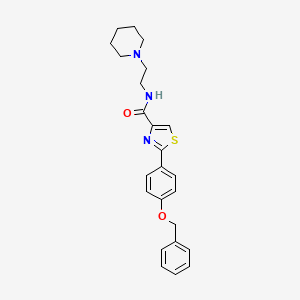
![5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoic acid;hydrochloride](/img/structure/B15137794.png)
